N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide
Description
Properties
IUPAC Name |
N-[4-amino-2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N5O4S/c1-2-32-13-6-3-11(4-7-13)19(30)26-17-18(24)27-21(28-20(17)31)33-10-16(29)25-15-8-5-12(22)9-14(15)23/h3-9H,2,10H2,1H3,(H,25,29)(H,26,30)(H3,24,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRAVOXQAAXUBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological activities including anticancer and antiviral properties, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with various functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of 450.49 g/mol. The structural complexity suggests multiple interaction sites for biological targets.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. A common method includes the reaction of 4-amino-2-chlorophenyl derivatives with thioether and pyrimidine derivatives, facilitating the formation of the desired thioether-linked pyrimidine structure.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 0.15 | Induces apoptosis and cell cycle arrest |
| HCT116 (Colon) | 0.04 | Microtubule disruption |
| A549 (Lung) | 0.40 | Inhibits angiogenesis |
The compound acts by disrupting microtubules and inducing apoptosis in cancer cells, demonstrating a promising therapeutic potential against various cancers .
Antiviral Activity
In addition to its anticancer effects, the compound has been evaluated for antiviral activity, particularly against human adenoviruses (HAdV). In vitro studies indicate that it possesses a low micromolar potency against HAdV, with selectivity indexes exceeding 100 compared to conventional antiviral agents .
Case Studies
- Study on Anticancer Efficacy : A study conducted on a panel of eight human tumor cell lines revealed that derivatives of this compound showed varying degrees of antiproliferative activity. Notably, some derivatives were found to be highly selective for specific cancer types, suggesting potential for targeted therapy .
- Antiviral Mechanism Investigation : Another research effort focused on elucidating the mechanism by which this compound inhibits HAdV replication. Preliminary findings suggest that it interferes with the viral DNA replication process, potentially offering a novel approach to antiviral drug development .
Q & A
Basic: How can the molecular characteristics of this compound be experimentally determined?
To confirm molecular identity, employ high-resolution mass spectrometry (HRMS) for accurate mass determination and nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments) to resolve structural ambiguities. For example, the pyrimidine ring protons and thioether linkages can be identified via coupling patterns in 1H NMR . X-ray crystallography (using SHELX programs ) is recommended for absolute stereochemical confirmation.
Basic: What synthetic methodologies are suitable for preparing this compound?
Synthesis typically involves multi-step reactions :
Amide bond formation between carboxylic acid derivatives and amines using coupling agents like DCC (dicyclohexyl carbodiimide) .
Thioether linkage via nucleophilic substitution between a thiol-containing intermediate and a halogenated precursor (e.g., bromoacetamide derivatives) .
Solvent optimization : Use polar aprotic solvents (e.g., DMF or DCM) under inert atmospheres to prevent oxidation of thiol groups .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization for high purity (>95%) .
Basic: How can purity and stability be assessed during storage?
- HPLC-PDA (photodiode array detection) with C18 columns quantifies impurities and degradation products.
- Thermogravimetric analysis (TGA) evaluates thermal stability, while accelerated stability studies (40°C/75% RH for 6 months) predict shelf-life .
- Store under nitrogen at -20°C to prevent thioether oxidation .
Advanced: How can structural analogs inform structure-activity relationship (SAR) studies?
Comparative analysis of analogs (Table 1) reveals critical functional groups:
| Analog | Modification | Biological Impact |
|---|---|---|
| 3-Fluoro-N-(4-methoxyphenyl)acetamide | Fluorine substitution | Enhanced lipophilicity and target binding |
| N-(2-hydroxyphenyl)acetamide | Hydroxy vs. thioether | Reduced antimicrobial activity |
| Ethoxybenzamide derivatives | Ethoxy group positioning | Improved solubility and metabolic stability |
SAR studies require molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations to map binding interactions .
Advanced: What strategies resolve contradictory bioassay data in anticancer studies?
Contradictions (e.g., IC50 variability across cell lines) may arise from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
